molecular formula C18H15F3N6O2 B214028 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B214028
M. Wt: 404.3 g/mol
InChI Key: MTKSDWDPAYDWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a selective inhibitor of PLK1, a protein that is essential for proper cell division. PLK1 is overexpressed in many types of cancer and plays a critical role in tumor growth and progression. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide binds to the ATP-binding pocket of PLK1 and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have potent antiproliferative activity against a variety of cancer cell lines. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit tumor growth in animal models of cancer. However, the biochemical and physiological effects of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide on normal cells and tissues are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PLK1, which makes it a valuable tool for studying the role of PLK1 in cancer biology. In addition, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have antiproliferative activity against a variety of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation.
One limitation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is that its biochemical and physiological effects on normal cells and tissues are not well understood. In addition, the pharmacokinetics and toxicity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in vivo have not been fully characterized, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. First, further studies are needed to investigate the biochemical and physiological effects of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide on normal cells and tissues. Second, the pharmacokinetics and toxicity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in vivo need to be fully characterized to determine its potential as a therapeutic agent. Third, studies are needed to investigate the efficacy of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in combination with other anticancer agents. Fourth, the role of PLK1 in cancer biology needs to be further elucidated to identify potential biomarkers for patient selection and to develop personalized treatment strategies. Finally, further studies are needed to investigate the potential of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide as a therapeutic agent for other diseases beyond cancer, such as Alzheimer's disease and Parkinson's disease.
In conclusion, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. Further research is needed to fully characterize its pharmacokinetics and toxicity, as well as its potential as a therapeutic agent for other diseases.

Synthesis Methods

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide was synthesized using a multi-step synthetic route. The first step involved the preparation of 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which was then converted to the corresponding acid chloride. The acid chloride was then reacted with N-(1,5-dimethyl-1H-pyrazol-4-yl)methylamine to yield the final compound, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. The synthesis method has been reported in detail in a publication by the developers of the compound.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of a protein called Polo-like kinase 1 (PLK1), which plays a critical role in cell division. Inhibition of PLK1 leads to cell cycle arrest and ultimately cell death.

properties

Product Name

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C18H15F3N6O2

Molecular Weight

404.3 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15F3N6O2/c1-10-11(9-23-26(10)2)8-22-17(28)13-7-16-24-12(14-4-3-5-29-14)6-15(18(19,20)21)27(16)25-13/h3-7,9H,8H2,1-2H3,(H,22,28)

InChI Key

MTKSDWDPAYDWPH-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

Origin of Product

United States

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